Yunnaconitine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Yunnaconitine can be synthesized through a series of chemical reactions. One notable method involves the partial synthesis of crassicauline A from this compound. The process includes two main steps: dehydration of this compound to form dehydrothis compound, followed by hydrogen reduction to obtain crassicauline A . This method is preferred for its higher yield and lower cost compared to other methods .
Industrial Production Methods
Industrial production of this compound primarily involves extraction from natural sources, such as Aconitum plants. The extraction process includes solvent extraction using organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) . The extracted compound is then purified through various chromatographic techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Yunnaconitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: Hydrogen reduction is used to convert dehydrothis compound to crassicauline A.
Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) are used for dehydration reactions.
Major Products
Dehydrothis compound: Formed through dehydration of this compound.
Crassicauline A: Obtained through hydrogen reduction of dehydrothis compound.
Scientific Research Applications
Yunnaconitine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other pharmacologically active compounds.
Biology: Studied for its effects on sodium channels and its potential as a neurotoxin.
Medicine: Investigated for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Yunnaconitine exerts its effects primarily by binding to voltage-gated sodium channels, leading to prolonged opening of these channels and increased sodium ion influx . This mechanism is responsible for its analgesic and toxic effects. The compound’s interaction with sodium channels disrupts normal cellular function, which can lead to neurotoxicity and other adverse effects .
Comparison with Similar Compounds
Yunnaconitine is structurally similar to other diterpenoid alkaloids, such as:
Aconitine: Another highly toxic alkaloid with similar effects on sodium channels.
Crassicauline A: A less toxic derivative of this compound with strong analgesic activity.
Hypaconitine: Shares a similar mechanism of action but differs in its toxicity profile.
This compound’s uniqueness lies in its specific structural features, such as the presence of an α-hydroxyl group at C-3, which distinguishes it from other related compounds .
Properties
Molecular Formula |
C35H49NO11 |
---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |
InChI Key |
LLEMSCWAKNQHHA-IWXJPZPUSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
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